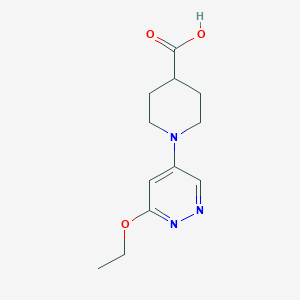

1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-ethoxypyridazin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-18-11-7-10(8-13-14-11)15-5-3-9(4-6-15)12(16)17/h7-9H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUFBBSSGHVUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=CC(=C1)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid can be conceptually divided into two main parts:

- Synthesis of the piperidine-4-carboxylic acid core , typically via hydrogenation of pyridinecarboxylic acid derivatives.

- Introduction of the 6-ethoxypyridazin-4-yl substituent at the piperidine nitrogen.

Preparation of Piperidine-4-carboxylic Acid Core

A well-established method for preparing piperidine-4-carboxylic acid derivatives involves catalytic hydrogenation of the corresponding pyridinecarboxylic acid. This approach is exemplified by the preparation of 4-piperidinecarboxylic acid from 4-pyridinecarboxylic acid (isonicotinic acid) using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere.

Key Features of the Hydrogenation Method:

| Parameter | Description |

|---|---|

| Starting material | 4-Pyridinecarboxylic acid |

| Catalyst | Palladium on carbon (Pd/C) |

| Catalyst loading | 0.01–0.05 weight ratio to substrate |

| Solvent | Water |

| Hydrogen pressure | 4–5 MPa |

| Temperature | 90–100 °C |

| Reaction time | 3–4 hours |

| Post-treatment | Filtration of catalyst, partial vacuum distillation to remove water, recrystallization with methanol |

This method provides high yields (>95%) with low side reactions, mild reaction conditions, and simplified post-reaction workup. It avoids the use of strong bases like potassium hydroxide, which are common in alternative methods but complicate purification and increase waste treatment costs. The process is also industrially scalable due to its simplicity and safety profile.

Detailed Research Findings and Data

Hydrogenation of Pyridinecarboxylic Acid to Piperidinecarboxylic Acid

The patent CN102174011A details an industrially viable hydrogenation process converting 4-pyridinecarboxylic acid to 4-piperidinecarboxylic acid using Pd/C catalyst under mild conditions. The process parameters and yields are summarized below:

| Step | Conditions/Details |

|---|---|

| Catalyst | 5% Pd on carbon, 0.01–0.05 relative weight |

| Substrate:catalyst:water ratio | 1 : 0.01–0.05 : 5–8 (weight) |

| Hydrogen pressure | 4–5 MPa |

| Temperature | 90–100 °C |

| Reaction time | 3–4 hours |

| Yield | >95% for 4-piperidinecarboxylic acid |

| Post-processing | Filtration, partial vacuum distillation, methanol addition, cooling, centrifugation |

Advantages include:

Summary Table of Preparation Methods

| Preparation Step | Methodology | Conditions & Notes | Yield / Outcome |

|---|---|---|---|

| Hydrogenation of 4-pyridinecarboxylic acid to 4-piperidinecarboxylic acid | Catalytic hydrogenation with Pd/C | 90–100 °C, 4–5 MPa H2, 3–4 h, water solvent | >95% yield, mild conditions |

| N-Arylation of piperidine nitrogen with halogenated ethoxypyridazine | Nucleophilic aromatic substitution | Triethylamine base, ethanol-water, 150 °C, 96 h | Pure product after recrystallization |

| Purification | Filtration, vacuum distillation, recrystallization | Use of methanol, water-DMF mixtures | High purity product |

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study biological processes. In medicine, it has potential therapeutic applications, and in industry, it can be used in the development of new materials and products.

Mechanism of Action

The mechanism by which 1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridazinyl group, which is known to influence its pharmacological properties. The molecular formula is , with a molecular weight of approximately 220.27 g/mol.

This compound has been studied for its interactions with various biological targets:

- Inhibition of Kinases : Similar compounds have shown activity against protein kinases, which play crucial roles in cell signaling and cancer progression. The piperidine moiety often enhances binding affinity to kinase targets.

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating pathways related to cytokine release and immune response.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vivo experiments demonstrated that it could inhibit tumor growth in xenograft models. The mechanism involves the modulation of key signaling pathways such as the PI3K-Akt pathway, which is critical for cell survival and proliferation.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Inhibition of sEH can lead to increased levels of anti-inflammatory epoxides, suggesting therapeutic potential in inflammatory diseases.

Case Studies

- Antitumor Efficacy : In a study involving human tumor xenografts, administration of this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its potential as an oral therapeutic agent with manageable toxicity profiles.

- Inflammatory Models : In models of acute inflammation, the compound demonstrated a dose-dependent reduction in inflammatory markers, indicating its potential utility in treating conditions like arthritis or other inflammatory disorders.

Data Tables

Q & A

Q. What are the established synthetic routes for 1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing the pyridazine and piperidine rings through nucleophilic substitution or coupling reactions. For example:

- Stepwise Functionalization : Ethoxy groups on pyridazine can be introduced via alkylation of hydroxyl precursors (e.g., using ethyl bromide under basic conditions). Piperidine-4-carboxylic acid derivatives are often synthesized via cyclization of aminocarboxylic esters or reductive amination .

- Key Reaction Parameters : Temperature (e.g., 80–100°C for nucleophilic substitutions), solvent polarity (e.g., DMF for SNAr reactions), and catalysts (e.g., Pd for cross-couplings) significantly affect yields. Side reactions, such as over-alkylation, are mitigated by controlled stoichiometry and stepwise purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.5 ppm for OCH₂). Piperidine ring protons appear as multiplet signals between δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 280.12) and fragmentation patterns for structural confirmation .

- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., Z′-LYTE® technology) at 10 µM–1 mM concentrations.

- Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure (e.g., in HEK293 or HeLa cells) .

- Cytotoxicity : MTT assays (48–72 hours) to rule out nonspecific effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with targets (e.g., G-protein-coupled receptors). The ethoxypyridazine moiety may engage in π-π stacking, while the carboxylic acid forms salt bridges with lysine/arginine residues .

- MD Simulations : AMBER or GROMACS assess stability of ligand-target complexes over 100-ns trajectories. Clustering analysis identifies dominant binding poses .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C). Discrepancies may arise from assay interference (e.g., compound aggregation at >50 µM) .

- Proteomic Profiling : SILAC-based mass spectrometry identifies off-target interactions that explain divergent results .

- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG400) to ensure consistent bioavailability .

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethoxy (improves metabolic resistance) or morpholine (enhances water solubility) .

- Prodrug Design : Esterify the carboxylic acid to increase membrane permeability, with enzymatic cleavage in target tissues .

- Deuterium Labeling : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated degradation .

Q. What analytical techniques quantify the compound in complex biological matrices?

- LC-MS/MS : MRM mode with deuterated internal standards (e.g., d₄-ethoxypyridazine) achieves LOQ ≤1 ng/mL in plasma .

- Microdialysis : Coupled with HPLC-UV for real-time monitoring in rodent brains (recovery rates calibrated via retrodialysis) .

Methodological Considerations

Q. How to design a SAR study for derivatives of this compound?

- Core Modifications : Synthesize analogs with variations in (a) pyridazine substituents (e.g., Cl, OMe), (b) piperidine ring size (e.g., azepane), and (c) carboxylic acid bioisosteres (e.g., tetrazole) .

- Data Analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What are best practices for resolving low yields in large-scale synthesis?

- Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., ethylation), improving heat dissipation and reproducibility .

- Crystallization Screening : High-throughput platforms (e.g., Crystal16®) identify optimal solvents for final purification (e.g., ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.